N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Description
N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H21F3N4O2S and its molecular weight is 498.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to evaluate their in vitro antituberculosis activity. Among the compounds tested, one showed promising activity against Mycobacterium tuberculosis with significant inhibition of DNA gyrase and Mycobacterium smegmatis GyrB ATPase assay, suggesting potential for further development as antituberculosis agents (Jeankumar et al., 2013).
Anti-inflammatory and Analgesic Agents
Research involving the synthesis of novel compounds derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents. The synthesized compounds showed high inhibitory activity on COX-2 selectivity and demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential therapeutic benefits (Abu‐Hashem et al., 2020).
Antineoplastic Properties
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, showed promising results in Phase I clinical trials for chronic myelogenous leukemia (CML) treatment. The study identified main metabolites and metabolic pathways of flumatinib in humans, which is crucial for understanding its pharmacokinetics and optimizing therapeutic efficacy (Gong et al., 2010).
Anti-Angiogenic and DNA Cleavage Studies
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane model. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting potential for anticancer therapy (Kambappa et al., 2017).
Synthesis and Biological Evaluation of Antimicrobial Agents
Research into the synthesis of new compounds featuring 1,4-disubstituted 1,2,3-triazole derivatives linked with piperazine carboxamides and other groups has shown moderate to good antimicrobial activities against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Jadhav et al., 2017).
properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O2S/c26-16-9-14(10-17(27)11-16)12-29-23(33)15-5-7-32(8-6-15)25-30-21-19(13-35-22(21)24(34)31-25)18-3-1-2-4-20(18)28/h1-4,9-11,13,15H,5-8,12H2,(H,29,33)(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCZZLJHMBUHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
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